2-((Propylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride
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Overview
Description
2-((Propylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a propylamino group attached to a methylhexahydro-1-indanone core, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Propylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable indanone derivative with propylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-((Propylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-((Propylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((Propylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-((Methylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride
- 2-((Ethylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride
- 2-((Butylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride
Uniqueness
2-((Propylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride is unique due to its specific propylamino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
88364-45-8 |
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Molecular Formula |
C14H26ClNO |
Molecular Weight |
259.81 g/mol |
IUPAC Name |
3-methyl-2-(propylaminomethyl)-2,3,3a,4,5,6,7,7a-octahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C14H25NO.ClH/c1-3-8-15-9-13-10(2)11-6-4-5-7-12(11)14(13)16;/h10-13,15H,3-9H2,1-2H3;1H |
InChI Key |
FNWUTNXZUNZALY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1C(C2CCCCC2C1=O)C.Cl |
Origin of Product |
United States |
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